molecular formula C16H18BrNO4S B376079 Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate CAS No. 326036-80-0

Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate

Katalognummer: B376079
CAS-Nummer: 326036-80-0
Molekulargewicht: 400.3g/mol
InChI-Schlüssel: FCWTUCWHKIAFOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate is a complex organic compound with a molecular formula of C16H18BrNO4S

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate typically involves the reaction of 5-bromo-2-furoyl chloride with 4-isobutyl-3-thiophenecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring and the presence of the isobutyl group.

Eigenschaften

CAS-Nummer

326036-80-0

Molekularformel

C16H18BrNO4S

Molekulargewicht

400.3g/mol

IUPAC-Name

ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate

InChI

InChI=1S/C16H18BrNO4S/c1-4-21-16(20)13-10(7-9(2)3)8-23-15(13)18-14(19)11-5-6-12(17)22-11/h5-6,8-9H,4,7H2,1-3H3,(H,18,19)

InChI-Schlüssel

FCWTUCWHKIAFOD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC=C(O2)Br

Kanonische SMILES

CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC=C(O2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.